molecular formula C9H12N2OS B13261226 4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one

4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one

Cat. No.: B13261226
M. Wt: 196.27 g/mol
InChI Key: RYNHLLRUCAHBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidine ring substituted with an amino group, a methyl group, and a thiophene ringThe presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of a thiophene derivative with a suitable pyrrolidine precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carbonyl groups can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and material science applications .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

4-amino-1-methyl-5-thiophen-2-ylpyrrolidin-2-one

InChI

InChI=1S/C9H12N2OS/c1-11-8(12)5-6(10)9(11)7-3-2-4-13-7/h2-4,6,9H,5,10H2,1H3

InChI Key

RYNHLLRUCAHBAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.